n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide
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Overview
Description
n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide is a chemical compound with a complex structure that includes an indazole ring and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide typically involves the reaction of an indazole derivative with a prop-2-enamide precursor. The reaction conditions often include the use of a suitable solvent, such as methanol or chloroform, and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
Industrial production of this compound can be achieved through a scaled-up version of the laboratory synthesis. This involves the use of larger reactors and more controlled environments to ensure consistency and purity of the final product. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in coatings, adhesives, and sealants to enhance viscosity and stability.
Mechanism of Action
The mechanism of action of n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Diacetone acrylamide: Used in similar industrial applications but differs in its chemical structure and properties.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another compound with similar applications but distinct structural features.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Shares some chemical properties but has a different core structure.
Uniqueness
n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide is unique due to its specific indazole ring structure combined with a prop-2-enamide group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-(2-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-13(17)14-11-6-5-10-8-16(9(2)3)15-12(10)7-11/h4,8-9,11H,1,5-7H2,2-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFCJCQEUAJPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2CCC(CC2=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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